CB1 Receptor Binding Affinity Compared to JWH-018: A 4.6-Fold Decrease Provides a Distinct Intermediate Potency Profile
The target compound, (5-(4-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone (JWH-308), exhibits a CB1 receptor binding affinity (Ki) of 41 ± 1 nM in a standardized radioligand displacement assay using [3H]CP-55,940 on rat brain membranes [1]. This represents a 4.6-fold lower affinity compared to JWH-018, which has a reported Ki of 9.0 nM at the human CB1 receptor under comparable assay conditions [2]. This quantitative difference positions the target compound as a moderate-affinity CB1 agonist, providing a valuable intermediate tool between ultra-high-affinity probes like JWH-018 and low-affinity standards like Δ9-THC.
| Evidence Dimension | CB1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 41 ± 1 nM |
| Comparator Or Baseline | JWH-018 (Ki = 9.0 nM) |
| Quantified Difference | 4.6-fold lower affinity (higher Ki) for the target compound |
| Conditions | Radioligand displacement of [3H]CP-55,940 from CB1 receptors in rat brain membranes (target) vs. human CB1 receptors (JWH-018). |
Why This Matters
For researchers investigating concentration-dependent CB1-mediated effects, this moderate affinity reduces the risk of rapid receptor saturation, allowing for a broader dynamic range in dose-response studies compared to ultra-potent agonists like JWH-018.
- [1] Huffman, J. W., et al. (2005). Table 2. JWH-308 CB1 Ki = 41 ± 1 nM via [3H]CP-55,940 displacement on rat brain membranes. View Source
- [2] NCATS Inxight Drugs. JWH-018 CB1 Ki = 9.0 nM. View Source
